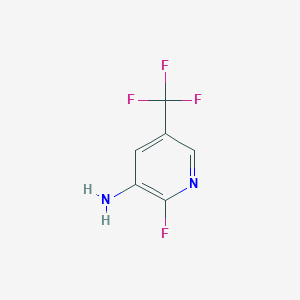

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCVVVPWXVZZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 72600-65-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative, is a key building block in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a fluorine atom, a trifluoromethyl group, and an amine on the pyridine ring imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations.

The strategic incorporation of fluorine into bioactive molecules is a widely used approach to modulate metabolic stability, bioabsorption, and overall efficacy of pharmaceutical drugs.[1] Trifluoromethylpyridines (TFMPs), in particular, have found extensive use in the development of crop protection agents and pharmaceuticals.[2]

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 72600-65-8 | [3][4] |

| Molecular Formula | C6H4F4N2 | [3] |

| Molecular Weight | 180.10 g/mol | [3] |

| Melting Point | 86-90 °C | [5] |

| Boiling Point | 229.7±40.0 °C (Predicted) | [5] |

| Density | 1.468±0.06 g/cm3 (Predicted) | [5] |

| pKa | -0.04±0.10 (Predicted) | [5] |

| Synonyms | 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine | [3] |

Synthesis Strategies

The synthesis of fluorinated pyridines like this compound often involves multi-step processes starting from readily available pyridine derivatives.[6] A common approach involves the careful introduction of the fluorine atom and the trifluoromethyl group onto the pyridine ring, followed by the addition of the amine functionality.

While specific, detailed, and publicly available synthesis protocols for this compound are proprietary and not extensively published in peer-reviewed literature, a general understanding can be derived from analogous synthetic transformations. The synthesis of related compounds, such as 2-amino-5-fluoropyridine, often utilizes methods like nitration, reduction, diazotization, and the Schiemann reaction.[7]

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a critical component in numerous active ingredients for both the pharmaceutical and agrochemical industries.[2] The presence of the fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability and binding affinity to target proteins.

Role as a Key Building Block

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive amine group allows for a variety of chemical transformations, including amide bond formation, and C-N coupling reactions, to build larger molecular scaffolds.[8]

Use in Agrochemicals

Trifluoromethylpyridine derivatives have a well-established history in the agrochemical sector.[2] For instance, compounds with similar structural motifs are used in the production of herbicides.[9] The specific substitution pattern of this compound makes it a valuable precursor for developing new crop protection agents.

Potential in Pharmaceuticals

In the pharmaceutical realm, the introduction of fluorine-containing groups is a common strategy to improve a drug candidate's properties.[1] While specific drugs containing the exact this compound scaffold are not prominently disclosed in the public domain, its structural alerts suggest potential applications in areas such as kinase inhibition and other therapeutic targets where substituted pyridines are known to be active. For example, related fluorinated pyridine derivatives have been investigated as potent inhibitors for targets like Bruton's tyrosine kinase (BTK).[8]

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Computational studies, such as Density Functional Theory (DFT), can also be employed to predict spectroscopic profiles and electronic properties of such molecules.[10]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions should be observed.

Hazard Identification

Similar chloro-substituted analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12] They can also cause skin and eye irritation.[12]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes.[12]

-

Ingestion: Rinse mouth and seek immediate medical attention.[12][14]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in the design and synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features provide a valuable platform for developing new molecules with enhanced biological activity and improved physicochemical properties. A thorough understanding of its chemistry, applications, and safety protocols is paramount for its effective and safe utilization in research and development.

References

-

MOLBASE. This compound. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega. [Link]

-

Pipzine Chemicals. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]

-

ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 72600-65-8 | this compound - Synblock [synblock.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72600-65-8 [chemicalbook.com]

- 6. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China | Properties, Applications, Safety Data & Price [pipzine-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Technical Monograph: 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine

[1]

Executive Summary & Core Identity

3-Amino-2-fluoro-5-(trifluoromethyl)pyridine is a strategic heterocyclic building block used in the design of advanced small-molecule therapeutics.[1] It functions as a "privileged scaffold," offering a unique combination of electronic deficiency, metabolic stability, and orthogonal reactivity.

In drug discovery, this moiety serves two critical roles:

-

Bioisosteric Replacement: It acts as a lipophilic, metabolically stable surrogate for aniline or aminopyridine cores.

-

Electrophilic Warhead Precursor: The highly activated C2-fluorine atom allows for facile Nucleophilic Aromatic Substitution (

), enabling rapid library generation around the pyridine core.[1]

| Property | Data |

| IUPAC Name | 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine |

| Synonyms | 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine; 3-Amino-2-fluoro-5-trifluoromethylpyridine |

| CAS Number | 72600-65-8 (Note: Commercial databases occasionally conflate with chloro-analog; verify structure) |

| Molecular Formula | C₆H₄F₄N₂ |

| Molecular Weight | 180.10 g/mol |

| SMILES | Nc1cc(C(F)(F)F)cnc1F |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 86–90 °C (typical range for this class) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

Physicochemical Profile & Electronic Character

The utility of this scaffold is defined by the interplay between its three functional components:

-

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.[1] However, its basicity is drastically reduced by the electron-withdrawing effects of the F and CF₃ groups.

-

The C2-Fluorine: A "hard" leaving group.[1] The inductive effect of the adjacent nitrogen (

effect) and the para-trifluoromethyl group makes the C2 position highly electrophilic. -

The C5-Trifluoromethyl Group: Provides metabolic blocking (preventing oxidation at the C5 position) and significantly increases lipophilicity (

vs. methyl), enhancing membrane permeability.

Electronic Distribution Logic

The electron density of the ring is pulled towards the N1, F2, and CF3 groups, leaving the ring carbons electron-deficient.[1] This makes the ring resistant to electrophilic aromatic substitution (except at C3, prior to amination) but highly reactive toward nucleophiles at C2 and C6.

Synthetic Pathways (Self-Validating Protocol)

The synthesis of 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine is a classic example of regioselective functionalization .[1] The most robust route avoids the difficult direct amination of the electron-deficient ring and instead utilizes a Nitration-Reduction sequence.

Pathway: Nitration-Reduction of 2-Fluoro-5-(trifluoromethyl)pyridine[1]

This protocol relies on the cooperative directing effects of the substituents.[1]

-

2-Fluoro group: Ortho/Para director (deactivating). Directs to C3 (ortho).[1]

-

5-Trifluoromethyl group: Meta director (deactivating). Directs to C3 (meta).

Because both groups direct the incoming electrophile to the C3 position , the reaction is highly regioselective.

Step 1: Nitration[1]

-

Reagents: Fuming

, Concentrated -

Conditions: Heat (approx. 50–80°C).

-

Mechanism: Electrophilic Aromatic Substitution (

). The nitronium ion ( -

Intermediate: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-16-7).[2][3]

Step 2: Reduction[1][4]

-

Reagents: Iron powder/NH₄Cl (Bechamp reduction) OR H₂/Pd-C.[1]

-

Conditions: Reflux in EtOH/Water (Fe) or RT in MeOH (H₂).

-

Outcome: Selective reduction of the nitro group to the amine without defluorination (under controlled conditions).[1]

Caption: Synthesis flow utilizing cooperative directing effects for high regioselectivity.

Reactivity & Medicinal Chemistry Applications[1][2][4][5][7]

The 3-amino-2-fluoro-5-(trifluoromethyl)pyridine core is a versatile "switch" in synthesis.[1] It allows for the sequential construction of complex bicyclic heterocycles or biaryl systems.[1]

A. Nucleophilic Aromatic Substitution ( )

The C2-Fluorine is the most reactive site.[1] In the presence of the C3-amino group,

-

Reaction: Displacement of F by amines, thiols, or alkoxides.

-

Condition: Basic conditions (e.g.,

, DMSO/DMF, heat). -

Utility: Creating 2,3-diaminopyridines (precursors to imidazopyridines).[1]

B. Bicyclic Heterocycle Formation

The vicinal arrangement of the Amino (C3) and Fluoro (C2) groups—or the Amino (C3) and a newly introduced nucleophile at C2—enables the formation of fused ring systems.[1]

-

Imidazo[4,5-b]pyridines:

-

Route: Displace C2-F with a primary amine (

)

-

-

Oxazolo[4,5-b]pyridines:

-

Route: Direct cyclization involving the C3-NH2 and C2-F (requires harsh conditions or specific activation) or hydrolysis of C2-F to C2-OH followed by cyclization.[1]

-

C. Sandmeyer & Coupling Reactions

The C3-Amino group can be converted to a diazonium salt, unlocking further diversity:

-

Sandmeyer: Conversion to C3-Cl, C3-Br, or C3-CN.[1]

-

Suzuki-Miyaura: If converted to C3-Br, the ring can be coupled to aryl boronic acids.[1]

Caption: Divergent reactivity map showing access to fused heterocycles and functionalized pyridines.

Safety & Handling Protocols

As with all fluorinated aromatic amines, strict safety protocols are mandatory.

-

Hazard Classification:

-

Handling:

-

Storage:

-

Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.[1]

-

References

Sources

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 3. 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine CAS 72587-16-7, Medicine Grade, Best Price [nbinnochem.com]

- 4. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

The Strategic Utility of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The judicious placement of fluorine atoms or trifluoromethyl (CF3) groups can significantly enhance metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] Within this context, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif in both the pharmaceutical and agrochemical industries, valued for the unique electronic properties it imparts.[4][5] This guide provides a comprehensive technical overview of a particularly valuable building block: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine . We will delve into its synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Strategic Advantages

This compound (C6H4F4N2, MW: 180.10 g/mol ) is a crystalline solid that possesses a unique combination of functional groups, making it a highly versatile synthetic intermediate.[6] The strategic arrangement of the fluorine, trifluoromethyl, and amine groups on the pyridine core confers several key advantages:

| Property | Value | Source |

| Molecular Formula | C6H4F4N2 | [6] |

| Molecular Weight | 180.10 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | ≥ 98% | [6] |

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic nature of the pyridine ring, impacting the reactivity of the other substituents.[2] The fluorine atom at the 2-position and the amine group at the 3-position provide multiple reactive handles for diverse chemical transformations. This trifecta of functional groups allows for sequential and regioselective modifications, making it a valuable building block for creating complex molecular architectures.[7]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves a multi-step sequence starting from more readily available pyridine derivatives. A common strategy involves the construction of the trifluoromethylpyridine core followed by the introduction of the fluoro and amino functionalities.

A plausible synthetic pathway can be conceptualized as follows:

Caption: A potential synthetic route to this compound.

Step 1: Fluorination of a Dichloro-trichloromethylpyridine Precursor

The synthesis often commences with a precursor such as 2,3-dichloro-5-(trichloromethyl)pyridine. This starting material undergoes a halogen exchange reaction to introduce both the trifluoromethyl group and the 2-fluoro substituent.

Experimental Protocol:

-

Reaction Setup: In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is charged along with a fluorinating agent. Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation, often in the presence of a catalyst.[8]

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures (100-250°C) and pressures (1.0-15.0 MPa) to facilitate the halogen exchange.[8] The reaction time can range from 5 to 20 hours.[8]

-

Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the excess HF is carefully vented. The crude reaction mixture containing 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is then subjected to a purification process, which may involve distillation or other chromatographic techniques.[8]

Step 2: Amination to Introduce the 3-Amino Group

The intermediate, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, possesses two different halogen atoms. The chlorine at the 3-position is generally more susceptible to nucleophilic aromatic substitution than the fluorine at the 2-position. This differential reactivity allows for the selective introduction of the amine group.

Experimental Protocol:

-

Reaction Setup: 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent in a pressure vessel.

-

Amination: An amination reagent, such as aqueous ammonia, is added to the reaction mixture.[9]

-

Reaction Conditions: The reaction is heated to a temperature typically ranging from 100°C to 150°C. The internal pressure will increase due to the heating of the aqueous ammonia solution.[9] The reaction is monitored for completion, which can take several hours.[9]

-

Work-up and Isolation: After cooling, the reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, this compound, is then purified by crystallization or column chromatography to yield the final product.[9]

Reactivity and Applications in Medicinal Chemistry

The presence of the amine, fluoro, and trifluoromethyl groups on the pyridine ring provides a rich platform for a variety of chemical transformations, making this compound a versatile building block in drug discovery.[10]

Caption: Reactivity map of this compound.

Reactions at the Amino Group

The primary amine at the 3-position is a versatile handle for a wide range of transformations:

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functional groups in many drug molecules.

-

Cross-Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.

-

Diazotization: The amine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the 3-position.

Reactions Involving the Fluoro Group

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This allows for the displacement of the fluorine by various nucleophiles, such as alcohols, thiols, and amines, to introduce further diversity into the molecular scaffold.

Applications in the Synthesis of Biologically Active Molecules

Trifluoromethylpyridine derivatives are integral components of numerous approved drugs and clinical candidates.[11] While specific examples directly utilizing this compound are often proprietary, the structural motif is present in a variety of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[5][12] The ability to fine-tune the properties of the final molecule by leveraging the reactivity of the different functional groups on this building block makes it a valuable asset in lead optimization campaigns. For instance, derivatives of this scaffold have been explored in the development of androgen receptor antagonists for the treatment of prostate cancer.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

-

Spills: In case of a spill, avoid generating dust and clean up using appropriate procedures.[14]

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages in the design and synthesis of novel drug candidates. Its unique combination of reactive handles allows for the strategic and controlled introduction of molecular diversity, enabling the fine-tuning of physicochemical and pharmacological properties. As the demand for more effective and safer therapeutics continues to grow, the importance of such fluorinated building blocks in medicinal chemistry is poised to increase even further. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any researcher aiming to leverage its full potential in the pursuit of innovative medicines.

References

-

Uneyama, K. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents. (2019). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

National Institutes of Health. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

PubChem. (n.d.). 2-Methyl-5-(trifluoromethyl)pyridin-3-amine. [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

National Institutes of Health. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]

-

PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 72600-65-8 | this compound - Synblock [synblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors from 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 69447-88-7) represents a "privileged scaffold." Its utility stems from its ability to access the DFG-out pocket (Type II inhibition) while providing critical physicochemical properties:

-

Metabolic Stability: The 5-trifluoromethyl (

) group blocks metabolic oxidation at the susceptible para-position while increasing lipophilicity for membrane permeability. -

Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen and the

group renders the 2-fluoro position highly activated for Nucleophilic Aromatic Substitution ( -

Hinge Binding Potential: The 3-amino group serves as a versatile nucleophile for constructing urea or amide linkers, critical for hydrogen bonding with the Glu-Lys salt bridge in the kinase active site.

This guide details the synthesis of a Pyridine-Urea-Aryl motif, a structural architecture shared by clinically approved inhibitors like Sorafenib and Regorafenib .

Chemical Reactivity Profile

Understanding the electronic landscape of the starting material is prerequisite to successful synthesis.[1]

Reactivity Diagram

The following diagram illustrates the dual-reactivity zones of the scaffold.

Figure 1: Reactivity landscape of the this compound scaffold.

Detailed Synthetic Protocols

Workflow Overview

The synthesis follows a "Tail-First" strategy. We first modify the C2 position via

Target Molecule: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)urea (A model Type II inhibitor).

Protocol A: Displacement at C2

This step installs the N-methylpiperazine tail. The reaction is driven by the electron deficiency of the pyridine ring.

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Nucleophile: 1-Methylpiperazine (1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq)[1] -

Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with this compound (1.0 g, 5.1 mmol) and anhydrous DMSO (10 mL).

-

Addition: Add DIPEA (1.78 mL, 10.2 mmol) followed by 1-methylpiperazine (0.68 mL, 6.1 mmol).

-

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product may precipitate.[1]

-

Yield Expectation: 85–95% (Yellow solid).

Mechanism: The nucleophilic nitrogen of piperazine attacks C2, forming a Meisenheimer complex stabilized by the para-

Protocol B: Urea Formation (The Linker)

This step constructs the critical hydrogen-bonding bridge. We utilize an isocyanate coupling, which is cleaner and higher-yielding than carbonyldiimidazole (CDI) methods for this substrate.[1]

Reagents:

-

Substrate: 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine (from Protocol A) (1.0 eq)

-

Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate (500 mg, 1.92 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

-

Addition: Add the isocyanate (446 mg, 2.01 mmol) dropwise at 0°C .

-

Equilibration: Remove the ice bath and stir at room temperature for 12 hours.

-

Observation: A white or pale yellow precipitate typically forms as the urea product is less soluble than the reactants.

-

-

Isolation: Filter the precipitate. Wash the filter cake with cold DCM (

mL) to remove unreacted isocyanate. -

Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0–10% MeOH in DCM).

Data Validation (Self-Check):

-

1H NMR (DMSO-d6): Look for two distinct singlet peaks downfield (

8.5–9.5 ppm) corresponding to the urea -NH- protons. -

LCMS: Mass ion should correspond to

.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 ( | Incomplete displacement due to steric bulk of nucleophile. | Increase temperature to 120°C or switch solvent to NMP (N-Methyl-2-pyrrolidone). Microwave irradiation (140°C, 30 min) is highly effective.[1] |

| Bis-addition in Step 2 | Excess isocyanate reacting with urea nitrogen. | Strictly control stoichiometry (1.0 eq). Add isocyanate slowly at 0°C. |

| Product "Oiling Out" | High lipophilicity of the | Triturate the crude oil with diethyl ether or pentane to induce solidification.[1] |

Pathway Visualization

The following flowchart summarizes the decision logic for synthesizing different kinase inhibitor classes from this scaffold.

Figure 2: Strategic divergence for kinase inhibitor synthesis.

References

-

Wilhelm, S. M., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery, 5(10), 835-844.[1] Link

-

Banker, P., et al. (2025).[1] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode. Journal of Medicinal Chemistry. Link

-

Smith, C. C., et al. (2013).[1] Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents. Journal of Medicinal Chemistry, 56(24), 10106-10119.[1] Link

-

PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1] Link

Sources

Application Note: Precision Amination of 2-Bromo-5-(trifluoromethyl)pyridine via Buchwald-Hartwig Cross-Coupling

This Application Note is designed for immediate integration into high-throughput screening (HTS) and medicinal chemistry workflows. It prioritizes the specific electronic and steric demands of the 2-bromo-5-(trifluoromethyl)pyridine scaffold.

Executive Summary & Strategic Significance

The 2-bromo-5-(trifluoromethyl)pyridine scaffold is a "privileged structure" in drug discovery, serving as a critical pharmacophore in androgen receptor antagonists (e.g., Apalutamide) and next-generation agrochemicals.

While the 2-position is activated for Nucleophilic Aromatic Substitution (

Palladium-catalyzed Buchwald-Hartwig amination offers a superior alternative:

-

Mild Conditions: Reaction temperatures often <100°C.

-

Broad Scope: Couples effectively with weak nucleophiles, sterically hindered amines, and amides.

-

Chemoselectivity: Avoids defluorination or attack at the 5-position.

Mechanistic Insight & Catalyst Design

To optimize this reaction, one must understand the specific electronic bias introduced by the 5-trifluoromethyl (

The Electronic Bias

The

-

Oxidative Addition (Fast): The electron-deficient pyridine ring makes the C-Br bond highly susceptible to oxidative addition by

. -

Pd-N Coordination (Poisoning Risk): The pyridine nitrogen is less basic due to the

group, reducing (but not eliminating) the risk of catalyst poisoning via -

Reductive Elimination (Favorable): Reductive elimination from the Pd(II) center is accelerated by electron-poor aryl groups. Therefore, the

-pyridine moiety actually facilitates the product-releasing step compared to electron-rich pyridines.

Visualization: The Catalytic Cycle

The following diagram outlines the catalytic cycle with specific attention to the off-cycle resting states that cause failure.

Figure 1: Catalytic cycle for the amination of 2-bromo-5-(trifluoromethyl)pyridine. Note the critical off-cycle trap where the pyridine nitrogen can displace ligands if they are not sufficiently bulky.

Optimization Matrix

Do not guess conditions. Use this logic table based on your specific amine partner.

| Variable | Recommendation | Rationale |

| Ligand (Primary) | BINAP or Xantphos | Bisphosphines resist displacement by the pyridine nitrogen. BINAP is the "Gold Standard" for this specific substrate class [1, 3]. |

| Ligand (Secondary) | BrettPhos | Use for sterically hindered primary amines or if BINAP fails. The bulk prevents N-coordination [2]. |

| Pre-catalyst | Provides a clean source of | |

| Base | Standard strong base. Promotes rapid deprotonation. | |

| Base (Sensitive) | Use if the substrate contains esters or base-sensitive groups. Requires higher temp or longer time. | |

| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents minimize the solubility of the halide salt byproduct, driving the reaction. |

Validated Experimental Protocols

Protocol A: Standard Coupling (Anilines & Secondary Amines)

Target: Synthesis of N-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives.

Materials:

-

Amine partner (1.2 equiv)[3]

- (5-8 mol%)

-

rac-BINAP (6-9 mol%)

- (1.4 equiv)

-

Anhydrous Toluene or 1,4-Dioxane (

concentration)

Step-by-Step Procedure:

-

Catalyst Pre-formation (Critical): In a glovebox or under Argon flow, charge a reaction vial with

and BINAP. Add 1/3 of the solvent volume. Stir at RT for 5-10 minutes. Visual Check: The solution should turn from dark purple/red to a distinct orange/brown, indicating ligation. -

Substrate Addition: Add the 2-bromo-5-(trifluoromethyl)pyridine, the amine, and the base (

) to the vial. -

Solvent Charge: Add the remaining solvent to reach 0.2 M concentration relative to the bromide.

-

Degassing: Sparge with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Oxygen kills this catalytic cycle.

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 4–12 hours.

-

Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via silica gel chromatography (Hex/EtOAc gradient).

Protocol B: Volatile Amines (Sealed Tube)

Target: Coupling with Morpholine, Piperidine, or volatile alkyl amines.

Adjustments:

-

Vessel: Use a heavy-walled pressure tube.

-

Catalyst: Switch to

+ Xantphos or Pd-RuPhos G4 . -

Base:

(2.0 equiv) often performs better for alkyl amines to prevent -

Temp: 100°C.

Troubleshooting & Decision Logic

If yields are low (<50%), follow this diagnostic tree:

Figure 2: Troubleshooting logic for optimization of reaction conditions.

Safety & Handling

-

Trifluoromethyl Toxicity: Fluorinated pyridines are lipophilic and can penetrate skin easily. They often possess higher metabolic stability, leading to bioaccumulation. Handle all solids in a fume hood.

-

Base Hazards:

is moisture sensitive and corrosive. -

Pressurization: Protocol B involves heating volatile amines in sealed vessels. Use blast shields.

References

-

Korinskiy, N. A., et al. (2024). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. MDPI. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Available at: [Link]

-

Paul, F., et al. (1994). Palladium-catalyzed amination of aryl halides and aryl triflates. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis

[1]

Executive Summary

This compound is a bifunctional pyridine scaffold characterized by a nucleophilic amino group at the C3 position and a highly activated fluorine atom at the C2 position.[1][2] The electron-withdrawing trifluoromethyl group (

Chemical Profile & Reactivity Analysis

| Property | Specification |

| CAS Number | 69464-05-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 180.10 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Key Reactivity | C2-F: Labile to |

The "Fluorine Effect" in Agrochemical Design

The incorporation of this scaffold addresses three critical requirements in modern pesticide development:

-

Metabolic Blocking: The 5-

group prevents oxidative degradation at the C5 position, extending the half-life of the active ingredient (AI) in plant systems.[1] -

Lipophilicity: The fluorinated motif enhances cuticle penetration, improving rainfastness and systemic activity.[1]

-

Cyclization Potential: The orthogonal reactivity of the C2-F and C3-

groups allows for "one-pot" or sequential annulation reactions to form fused ring systems common in ALS-inhibiting herbicides.[1]

Strategic Synthesis Pathways

Pathway A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Herbicides

This pathway exploits the lability of the C2-fluorine atom.[1] Hydrazine acts as a dinucleophile, first displacing the fluorine and then condensing with the adjacent amine (or a derivatized electrophile) to close the ring. This core is foundational for sulfonamide herbicides like Pyroxsulam analogs.[1]

Pathway B: Synthesis of Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

Here, the C2-fluorine is retained to modulate the pKa of the pyridine nitrogen or serve as a handle for late-stage diversification. The C3-amine is reacted with benzoyl isocyanates.[1]

Visual Workflow (DOT Diagram)

Figure 1: Divergent synthesis workflows utilizing the orthogonal reactivity of the C2-F and C3-NH2 groups.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazino-3-amino-5-(trifluoromethyl)pyridine

Target: Precursor for Triazolopyridine synthesis.[1]

Rationale: The C2-fluorine is a better leaving group than chlorine in this specific electronic environment (activated by

Materials:

Procedure:

-

Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with this compound (1.80 g) and Ethanol (20 mL).

-

Addition: Add Hydrazine monohydrate (2.5 g, ~2.4 mL) dropwise at room temperature. Caution: Exothermic reaction.[1]

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (50:50 EtOAc/Hexane) for the disappearance of the starting fluoride.[1] -

Workup: Cool the reaction mixture to

. The product often precipitates as a solid.[1] -

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

-

Drying: Dry under vacuum at

. -

Expected Yield: 85–92% (Off-white solid).

Validation:

-

NMR: Disappearance of the signal at

Protocol 2: Synthesis of N-(2,6-difluorobenzoyl)-N'-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]urea

Target: Benzoylurea Insecticide Analog.[1]

Rationale: This protocol demonstrates the nucleophilicity of the C3-amine without disturbing the C2-fluorine.[1] Anhydrous conditions are critical to prevent hydrolysis of the isocyanate.[1]

Materials:

Procedure:

-

Preparation: Dissolve the pyridine amine (0.90 g) in anhydrous Toluene (10 mL) in a dry, nitrogen-purged flask.

-

Addition: Dissolve 2,6-difluorobenzoyl isocyanate (1.01 g) in Toluene (5 mL) and add it dropwise to the amine solution at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate typically forms.[1]

-

Isolation: Filter the precipitate.

-

Purification: Wash the filter cake with cold toluene followed by hexane to remove unreacted isocyanate.[1] Recrystallize from acetonitrile if necessary.

-

Expected Yield: 90–95%.

Handling, Safety, and Toxicology

Hazard Class: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Dam. 1.[1]

Specific Warning (Methemoglobinemia): Fluorinated aminopyridines are known to induce methemoglobinemia (oxidation of hemoglobin) upon overexposure.[1][3]

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

-

First Aid: In case of inhalation (blue lips/fingernails), administer oxygen immediately and seek medical attention. Methylene blue is the standard antidote for severe cases.[1]

References

-

Synthesis and Reactivity of Trifluoromethylpyridines

-

Agrochemical Applications of Fluorinated Pyridines

-

Safety Profile (Analogous Compound)

-

Cyclization Methodologies

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 72600-65-8: this compound [cymitquimica.com]

- 3. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine in Drug Discovery

This guide outlines the strategic application of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS: 72600-65-8), a high-value "linchpin" intermediate in modern medicinal chemistry.[1][2]

Executive Summary

This compound represents a privileged scaffold for the synthesis of bioactive bicyclic heterocycles, particularly imidazo[4,5-b]pyridines and oxazolo[5,4-b]pyridines .[1][2] Its utility stems from its unique "Push-Pull-Activate" electronic signature:

-

The C-5 Trifluoromethyl Group: Provides metabolic stability and lipophilicity while electronically withdrawing density from the ring, activating the C-2 position.[1][2]

-

The C-2 Fluorine Atom: A highly labile leaving group for Nucleophilic Aromatic Substitution (SNAr), offering superior kinetics compared to its chlorinated analogs.[1][2]

-

The C-3 Amino Group: A versatile nucleophile ready for acylation, urea formation, or cross-coupling, serving as the "hinge" for bicyclic ring closure.[2]

Primary Applications:

-

Kinase Inhibitors: Synthesis of ATP-competitive inhibitors (e.g., Aurora, VEGF, and PI3K pathways).[2]

-

GPCR Ligands: Development of androgen receptor antagonists.[1][2]

-

Fragment-Based Drug Design (FBDD): As a core motif for library generation.[1][2]

Chemical Reactivity Profile

The compound exhibits orthogonal reactivity, allowing for sequential functionalization.[1][2]

| Site | Functional Group | Reactivity Mode | Strategic Utility |

| C-2 | Fluorine (-F) | Electrophile (SNAr) | The "Exit Vector."[1][2] Displaced by amines, thiols, or alkoxides to install the R1 substituent.[2] Reactivity is enhanced by the para-CF3 group. |

| C-3 | Amine (-NH2) | Nucleophile | The "Anchor."[1][2] Reacts with acid chlorides, isocyanates, or aldehydes.[1][2] Essential for cyclization to form fused rings.[1][2] |

| C-5 | Trifluoromethyl (-CF3) | Modulator | Metabolic Shield. Blocks oxidation at the vulnerable C-5 position and increases logP.[1][2] |

Divergent Synthesis Workflows

The following diagram illustrates the two primary pathways for scaffold diversification: Path A (SNAr First) and Path B (Acylation First) .

[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Substituted-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Target Class: Kinase Inhibitors[1][2]

Rationale: This protocol utilizes the high reactivity of the C-2 fluorine to install an amine (R-NH2), followed by ring closure.[1][2] This is the preferred route for creating N-substituted imidazopyridines.[1][2]

Step 1: SNAr Displacement

-

Reagents:

-

Procedure:

-

Heat the reaction mixture to 100–120°C for 4–6 hours. Note: The 2-F analog reacts significantly faster than the 2-Cl analog, often requiring lower temperatures.[1][2]

-

Monitor by LC-MS for the disappearance of the starting material (M+H = 181) and formation of the diamine intermediate.[1][2]

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

-

Reagents:

-

Procedure:

Protocol B: Synthesis of Urea-Linked Kinase Inhibitors

Target Class: Type II Kinase Inhibitors (DFG-out binders)

Rationale: Many kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker.[1][2] The 3-amino group is an excellent handle for this.[1][2]

-

Reagents:

-

Procedure:

-

Allow to warm to room temperature and stir for 12 hours.

-

Observation: The electron-withdrawing CF3 group decreases the nucleophilicity of the amine, so reaction times may be longer than with standard anilines.[2]

-

Outcome: Formation of the 1-(2-fluoro-5-(trifluoromethyl)pyridin-3-yl)-3-arylurea .[1][2]

-

Strategic Note: The resulting urea can be further reacted (intramolecular SNAr) to form benzimidazolones if a nucleophile is present on the aryl ring, or used as-is.[2]

Mechanistic Insight: The "Fluorine Effect"

The choice of the 2-Fluoro analog over the 2-Chloro analog is critical for difficult substitutions.[1][2]

-

Bond Energy vs. Electronegativity: While the C-F bond is stronger than C-Cl, the high electronegativity of fluorine creates a stronger dipole at the C-2 carbon.[1][2] In the transition state of the SNAr reaction (Meisenheimer complex), the highly electronegative fluorine stabilizes the negative charge accumulation on the ring more effectively than chlorine.[2]

-

Practical Consequence: This allows for reactions with sterically hindered amines or weak nucleophiles that would fail or require harsh conditions (leading to decomposition) with the chlorinated analog.[1][2]

References

-

Synthesis of Imidazo[4,5-b]pyridines: Jabri, Z., et al. "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and DFT Computations."[2] Journal of Chemical Technology and Metallurgy, 57(1), 2022.[1][2] Link

-

Fluorine in Medicinal Chemistry: Meanwell, N. A.[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 2018.[1][2] Link[1][2]

-

Kinase Inhibitor Scaffolds: Lawrence, H. R., et al. "Development of Novel Aurora Kinase A Inhibitors."[1][2] Journal of Medicinal Chemistry, 51(18), 2008.[1][2] (Contextual reference for imidazopyridine applications). Link[1][2]

-

Compound Data: PubChem CID 12919757 (2-Chloro analog comparison) and commercial vendor data for CAS 72600-65-8.[1][2] Link

Sources

- 1. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

[1]

Case ID: YIELD-OPT-2F5CF3 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Process Troubleshooting[1]

Executive Summary & Molecule Profile

Target Molecule: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine CAS: 69045-82-5 (Generic/Related) Critical Application: Key intermediate for kinase inhibitors (e.g., BTK, PI3K inhibitors).[1] Primary Yield Killers:

Synthetic Route & Strategy

The most robust industrial route involves the nitration of 2-fluoro-5-(trifluoromethyl)pyridine followed by selective reduction.[1] While nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine is possible, it often leads to regioisomeric mixtures that are difficult to separate.[1]

Workflow Visualization

Figure 1: Strategic workflow emphasizing the divergence at the reduction step where yield is most often lost.

Module 1: Precursor Synthesis (Nitration)

Objective: Install the nitro group at the C-3 position without hydrolyzing the C-2 fluorine.[1]

-

Reagents: Fuming

, conc. -

Critical Parameter: Temperature control (

). -

Mechanism: Electrophilic aromatic substitution.[1] The C-2 Fluorine is ortho/para directing; the C-5

is meta directing.[1] Both directors synergistically activate the C-3 position.[1]

Troubleshooting Table: Nitration Step

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete conversion due to deactivation by | Increase reaction time or use oleum ( |

| Byproduct: Pyridone | Hydrolysis of F-C bond by water in acid at high temp. | Keep T < |

| Regioisomers | Attack at C-4 or C-6 (rare).[1] | Verify structure via NMR ( |

Module 2: The Reduction (The Yield Bottleneck)

This is the step where 80% of users fail. You must choose between Chemical Reduction (Iron) or Catalytic Hydrogenation (Palladium).

Protocol A: Iron-Acetic Acid Reduction (Recommended)

Best for: High reliability, preserving the Fluorine atom.

Theory: Iron in acetic acid provides a single-electron transfer mechanism that reduces the nitro group without sufficient potential to cleave the strong (but activated) C-F bond [1].

Step-by-Step:

-

Dissolution: Dissolve 1 eq of 2-fluoro-3-nitro-5-(trifluoromethyl)pyridine in glacial acetic acid (10 vol).

-

Addition: Add Iron powder (325 mesh, 4-5 eq) portion-wise at room temperature.

-

Note: The reaction is exothermic. Control temp <

to prevent hydrolysis.

-

-

Monitoring: Stir for 2-4 hours. Monitor by TLC/LCMS.

-

Workup (Crucial):

-

Filter off iron sludge through Celite.

-

Neutralization: Concentrate the acetic acid. Dilute with EtOAc. Slowly add saturated

. -

Warning: Do NOT use strong base (NaOH/KOH) to pH > 10. The 2-fluoro-pyridine ring is electron-deficient and will undergo

with hydroxide to form the pyridone [2].[1] Keep pH 7-8.

-

Protocol B: Catalytic Hydrogenation (Pd/C)

Best for: Cleanliness, scale-up (if optimized). Risk: High risk of hydrodefluorination (replacing F with H).

Optimization for Yield: If you must use hydrogenation, you must poison the catalyst or scavenge acid.

-

Catalyst: Use 5% Pd/C (sulfided) or Pt/C (Platinum is less prone to hydrogenolysis of C-F bonds than Palladium).

-

Additive: Add Diphenylsulfide (0.1 eq) or use Fe(OAc)2 as a dopant to inhibit the metal surface activity toward the C-F bond [3].

-

Solvent: Ethanol or Methanol. Avoid acidic media.

Module 3: Isolation & Volatility Management

Issue: this compound is a crystalline solid with significant vapor pressure.[1] Users often report "product disappearance" during rotavaping.

Solution: Salt Formation Strategy Instead of isolating the free base, isolate the hydrochloride salt.

-

After extraction (EtOAc), dry organic layer over

. -

Do not evaporate to dryness.

-

Cool to

and bubble HCl gas or add 4M HCl in Dioxane. -

The Amine-HCl salt will precipitate.[1] Filter and dry. This salt is non-volatile and stable.

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for identifying the root cause of yield loss.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use SnCl2 (Stannous Chloride) instead of Iron?

A: Yes.

Q2: Why does my product turn red/brown upon standing? A: Free amine pyridines are oxidation-sensitive.[1] The color change indicates N-oxide formation or polymerization.[1] Store under Argon at -20°C or, preferably, store as the HCl salt [4].

Q3: I see a peak at M+16 in LCMS. What is it?

A: This is likely the hydroxylamine intermediate (

-

Fix: Increase reaction temperature slightly (to

) or add more reducing agent (Fe). If using hydrogenation, the reaction stalled; add fresh catalyst.

Q4: Can I use Raney Nickel? A: Avoid. Raney Nickel is very aggressive toward C-F bonds and will likely strip the fluorine and potentially the trifluoromethyl group [5].

References

-

Graboyes, H., & Day, A. R. (1957). Reaction of 2-Chloropyridine with Ammonia.[1][2] Journal of the American Chemical Society.[3] (Demonstrates stability of halo-pyridines to specific reduction conditions).

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[4][5][6][7][8] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[3] (Foundational work on fluoropyridine stability and hydrolysis risks).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Vertex Pharmaceuticals. (2010). Patent WO2010014939: Pyridine inhibitors of c-Fms kinase.[1] (Describes synthesis of similar 2-fluoro-3-amino-5-CF3 pyridine intermediates).

-

ChemicalBook. (n.d.). 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Synthesis Data.

Sources

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China | Properties, Applications, Safety Data & Price [pipzine-chem.com]

Technical Support Center: Overcoming Challenges in Fluorinated Pyridine Synthesis

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of fluorinated pyridine synthesis. The introduction of fluorine into the pyridine ring is a critical strategy in medicinal chemistry, profoundly influencing a molecule's metabolic stability, basicity, and binding affinity.[1] However, the unique electronic properties of the pyridine ring present significant challenges in achieving efficient and selective fluorination.[2]

This guide is designed to be a practical, field-proven resource, moving beyond simple protocols to explain the underlying principles of common fluorination methods and provide robust troubleshooting strategies for the challenges you are likely to encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated pyridines, and what are their primary applications?

A1: There are several key methods for introducing fluorine into a pyridine ring, each with its own advantages and challenges:

-

Nucleophilic Aromatic Substitution (SNAr) / Halogen Exchange (Halex): This method involves the displacement of a leaving group, typically a chloride or bromide, with a fluoride ion. It is a widely used industrial process, particularly for the synthesis of 2- and 4-fluoropyridines.

-

Balz-Schiemann Reaction: This classic method converts an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate.[3] It is a versatile method applicable to a range of substituted pyridines.

-

Direct C-H Fluorination: This modern approach directly replaces a C-H bond with a C-F bond, often using powerful electrophilic fluorinating agents. It is particularly attractive for late-stage functionalization of complex molecules.[4][5]

-

Synthesis from Pyridine N-Oxides: Activation of pyridine N-oxides facilitates nucleophilic attack by a fluoride source, providing an alternative route to 2-fluoropyridines.[6][7][8][9]

Q2: I'm observing a low yield in my fluorination reaction. What are the general first steps for troubleshooting?

A2: Low yields in fluorination reactions are a common issue and can often be traced back to a few key factors:

-

Moisture: Many fluorinating reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can deactivate your reagents.[10]

-

Reagent Quality: The activity of your fluorinating agent can degrade over time, especially if not stored under appropriate conditions. It is advisable to use fresh or recently purchased reagents and store them according to the manufacturer's instructions.

-

Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. For many processes, starting at a low temperature (e.g., -78 °C or 0 °C) and gradually warming to room temperature can improve selectivity and yield by controlling the reaction rate and minimizing side reactions.[11]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent side reactions with atmospheric oxygen and moisture.[11]

Troubleshooting Guide by Reaction Type

Nucleophilic Aromatic Substitution (SNAr) / Halogen Exchange (Halex)

The Halex reaction is a powerful tool for introducing fluorine, but its success is highly dependent on overcoming the low nucleophilicity of the fluoride ion in solution.

Q: My Halex reaction is showing low or no conversion of my chloropyridine to the desired fluoropyridine. What should I investigate?

A: This is a frequent challenge, often related to the reaction conditions and the nature of the fluoride salt.

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Insufficient Temperature | Gradually increase the reaction temperature. For less activated substrates, temperatures can be as high as 250-370 °C.[10] | The C-Cl bond in chloropyridines is strong, and significant thermal energy is required to overcome the activation barrier for nucleophilic attack by fluoride. |

| Poor Solubility of Fluoride Salt | Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a cryptand (e.g., Kryptofix 2.2.2).[10][12][13] | PTCs encapsulate the cation (e.g., K⁺ from KF), and the resulting lipophilic complex is more soluble in organic solvents, freeing the fluoride anion to act as a nucleophile. |

| Deactivation of Fluoride Salt | Ensure strictly anhydrous conditions. Dry your fluoride salt (e.g., KF) by heating under vacuum before use. | Water molecules strongly solvate the fluoride ion, creating a hydration shell that significantly reduces its nucleophilicity and deactivates the salt.[10] |

| Substrate Deactivation | For pyridines with strongly electron-withdrawing groups, consider using a more reactive fluoride source like cesium fluoride (CsF) or switching to a different fluorination method.[10] | Electron-withdrawing groups decrease the electron density of the pyridine ring, making it less susceptible to nucleophilic attack. CsF is more soluble and provides a higher concentration of "naked" fluoride ions. |

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable method, but it comes with significant safety considerations due to the instability of the diazonium salt intermediates.

Q: I am concerned about the safety of my large-scale Balz-Schiemann reaction. How can I mitigate the risks?

A: Your concern is well-founded. The accumulation of potentially explosive diazonium salts is a major hazard.[14][15]

-

Embrace Flow Chemistry: The most significant safety improvement for the Balz-Schiemann reaction is the use of a continuous flow reactor.[10][16][17][18] This approach minimizes the volume of the hazardous diazonium intermediate at any given time, drastically reducing the risk of a runaway reaction. The reaction can be performed in a multi-step continuous flow system, with diazotization occurring at a controlled low temperature, followed by immediate thermal decomposition in a heated zone.[10][16]

-

Temperature Control: For batch reactions, maintain strict temperature control during diazotization, typically at 0-5 °C, to minimize decomposition of the diazonium salt.[19]

Q: My Balz-Schiemann reaction is giving a low yield and a mixture of byproducts. How can I improve this?

A: Low yields and byproduct formation are often due to the decomposition of the diazonium intermediate or side reactions with the solvent.

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Decomposition of Diazonium Salt | Minimize the time between the formation and thermal decomposition of the diazonium salt. In a batch process, proceed immediately to the heating step after the diazonium salt is formed. | Diazonium salts are thermally unstable and can decompose over time, even at low temperatures, leading to a variety of byproducts.[10] |

| Hydrolysis of Diazonium Salt | Use anhydrous reagents and solvents. The presence of water can lead to the formation of undesired phenolic byproducts.[10] | The diazonium group can be displaced by water to form a hydroxypyridine, a common impurity in Balz-Schiemann reactions. |

| Side Reactions with Solvent | For the thermal decomposition step, consider using a non-polar or low-polarity solvent to minimize side reactions.[14] | Polar solvents can sometimes participate in side reactions with the highly reactive diazonium intermediate. |

Direct C-H Fluorination

Direct C-H fluorination is an exciting and rapidly developing field, but regioselectivity can be a major hurdle.

Q: I am attempting a C-H fluorination of a substituted pyridine and obtaining a mixture of isomers. How can I control the regioselectivity?

A: Regioselectivity in C-H fluorination is governed by a combination of electronic and steric effects of the substituents on the pyridine ring.

-

Electronic Effects: The fluorination of pyridines with reagents like AgF₂ generally occurs at the position adjacent to the nitrogen atom (C2 or C6).[4][5] The more electron-rich C-H bond is typically more reactive. For 3,5-disubstituted pyridines, a mixture of isomers is often obtained.[20]

-

Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, directing fluorination to the less sterically hindered position.

-

Directing Groups: Certain functional groups can direct fluorination to a specific position. For example, in some 3-substituted pyridines, fluorination occurs with high selectivity at the 2-position.[20]

Troubleshooting Regioselectivity:

| Observation | Potential Strategy | Rationale |

| Mixture of 2- and 6-fluoro isomers in a 3-substituted pyridine | Modify the electronic properties of the substituent. For example, a more electron-donating group may favor fluorination at the adjacent position. | The relative reactivity of the C2 and C6 positions is influenced by the electronic nature of the 3-substituent. |

| Poor selectivity in a 3,5-disubstituted pyridine | If possible, modify one of the substituents to be significantly more sterically bulky to block one of the reactive sites. | Steric hindrance can be a powerful tool to control regioselectivity in C-H functionalization reactions. |

| Fluorination at an undesired position | Consider a different fluorination strategy, such as a directed C-H activation approach or a more traditional synthesis starting from a pre-functionalized pyridine. | Sometimes, the inherent reactivity of the substrate makes direct C-H fluorination unselective, and an alternative synthetic route is necessary. |

Q: My C-H fluorination with AgF₂ is not working well. What are the critical parameters?

A: Successful C-H fluorination with AgF₂ depends on careful attention to detail.

-

Anhydrous Conditions: AgF₂ is highly sensitive to moisture and will decompose in its presence.[20][21] Use anhydrous solvents and dry your starting materials. The reaction itself is not sensitive to oxygen.[21]

-

Reagent Quality: AgF₂ is a black, fine crystalline solid that should be handled quickly in the air and stored in a desiccator. If it discolors to a yellow/brown solid, it should be discarded.[21]

-

Temperature Control: While the reaction can be run at room temperature, a slight exotherm may be observed. Using a water bath can help maintain a consistent temperature.[21]

Synthesis from Pyridine N-Oxides

This method offers a valuable alternative for the synthesis of 2-fluoropyridines.

Q: I am interested in trying to synthesize a 2-fluoropyridine from a pyridine N-oxide. What is the general approach?

A: The synthesis involves the activation of the pyridine N-oxide to make the 2-position susceptible to nucleophilic attack by a fluoride source. A common method involves the formation of an intermediate 2-pyridyltrialkylammonium salt.[6][8][9]

General Workflow:

-

Activation of the Pyridine N-Oxide: The pyridine N-oxide is treated with an activating agent, such as tosyl anhydride (Ts₂O), in the presence of an amine (e.g., triethylamine) to form the 2-pyridyltrialkylammonium salt.[9]

-

Fluorination: The isolated ammonium salt is then treated with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2), in a polar aprotic solvent like DMSO at elevated temperatures to yield the 2-fluoropyridine.[9]

Troubleshooting:

-

Incomplete activation: Ensure the activating agent is fresh and the reaction is carried out under anhydrous conditions.

-

Low yield in the fluorination step: The efficiency of the fluorination step depends on the reactivity of the ammonium salt and the effectiveness of the fluoride source. Optimizing the temperature and reaction time may be necessary.

Experimental Protocols

Protocol 1: C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from Organic Syntheses and provides a reliable method for the synthesis of 2-fluoro-6-phenylpyridine.[21][22]

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add 2-phenylpyridine (1.0 equiv) and anhydrous MeCN.

-

Stir the solution at room temperature.

-

In one portion, add AgF₂ (3.0 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 90 minutes.[22]

-

Upon completion, concentrate the reaction mixture to near dryness.

-

To the residue, add MTBE and 1M HCl and shake well.

-

Filter the mixture to remove the insoluble silver salts, rinsing with MTBE.[22]

-

Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.

Protocol 2: Deoxyfluorination of a Secondary Alcohol using DAST

This protocol provides a general procedure for the deoxyfluorination of an alcohol. Caution: DAST is highly toxic, corrosive, and reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[23]

Materials:

-

Secondary alcohol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

General Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields in fluorination reactions.

Balz-Schiemann Reaction: Batch vs. Flow

Caption: Comparison of batch versus continuous flow processes for the Balz-Schiemann reaction.

References

-

Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Wang, M., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

-

Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed. [Link]

-

Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. ResearchGate. [Link]

-

Turova, D., et al. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Zhang, X., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]

-

Douglas, J., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]

-

Yu, D., et al. (2015). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]

-

Zhang, Z., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC. [Link]

-

Vasylkevich, A. I., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

Alvernhe, G., et al. (1991). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. [Link]

-

Bruns, S., & Haufe, G. (2019). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

-

Chinese Chemical Letters. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

-

Majumdar, N. (2012). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-